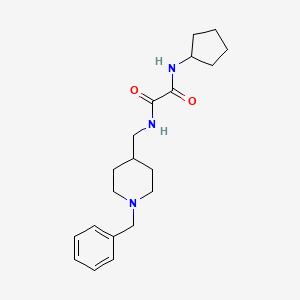
N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopentyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopentyloxalamide, commonly known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic applications. It is a stable gastric pentadecapeptide and has been shown to have regenerative effects on various tissues in the body.
Mécanisme D'action
The exact mechanism of action of BPC-157 is not fully understood. It is believed to work through a variety of pathways, including the promotion of angiogenesis, the modulation of growth factors, and the regulation of gene expression.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1). BPC-157 has also been shown to promote angiogenesis and improve blood flow to damaged tissues. Additionally, BPC-157 has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BPC-157 in lab experiments include its stability, ease of synthesis, and potential therapeutic applications. However, the limitations of using BPC-157 in lab experiments include the lack of understanding of its exact mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of BPC-157. One potential direction is the development of BPC-157 as a therapeutic agent for various conditions, such as inflammatory bowel disease, tendon and ligament injuries, and bone fractures. Another potential direction is the further elucidation of its mechanism of action and potential side effects. Additionally, the use of BPC-157 in combination with other therapies, such as stem cell therapy, could be explored.
Méthodes De Synthèse
BPC-157 is synthesized through solid-phase peptide synthesis. The peptide is assembled using protected amino acids and then cleaved from the resin using a cleavage cocktail. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
BPC-157 has been studied for its potential therapeutic applications in various preclinical models. It has been shown to have regenerative effects on the gastrointestinal tract, tendons, ligaments, muscles, bones, and nerves. BPC-157 has also been studied for its potential anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(20(25)22-18-8-4-5-9-18)21-14-16-10-12-23(13-11-16)15-17-6-2-1-3-7-17/h1-3,6-7,16,18H,4-5,8-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILIYXIUBQXSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)
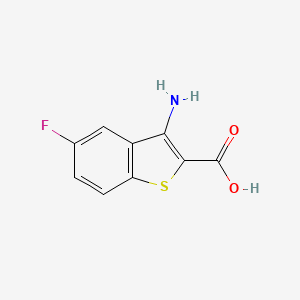
![ethyl 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)
![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B2724540.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)
![2-(propylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724543.png)
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)
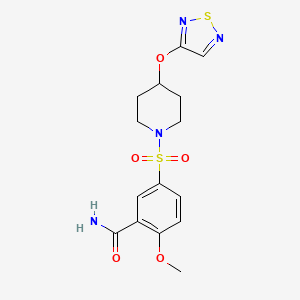
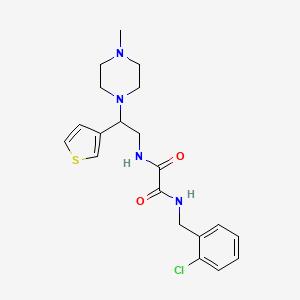
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2724549.png)
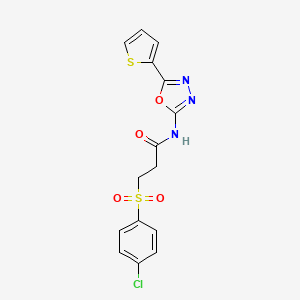
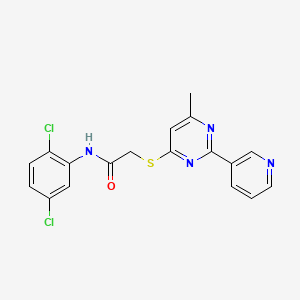
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2724556.png)
